![molecular formula C9H10F2O2 B13500014 [4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
[4-(Difluoromethyl)-3-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring, with a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of a suitable precursor, such as a methoxy-substituted benzaldehyde. This can be achieved using difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[4-(Difluoromethyl)-3-methoxyphenyl]methanol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [4-(Difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [4-(Difluoromethyl)-3-methoxyphenyl]methanol include:
[4-(Trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)-3-hydroxyphenyl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.
[4-(Difluoromethyl)-3-methoxyphenyl]ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3 |
Clé InChI |
WNLVOYWPZNTEAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


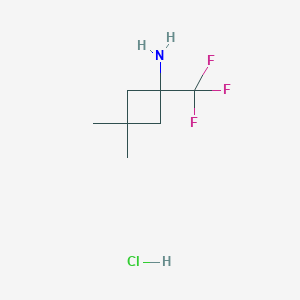
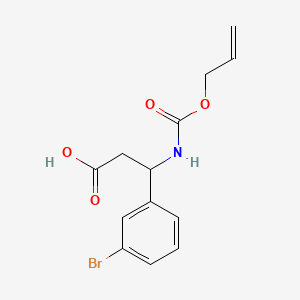
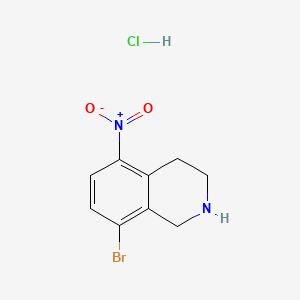
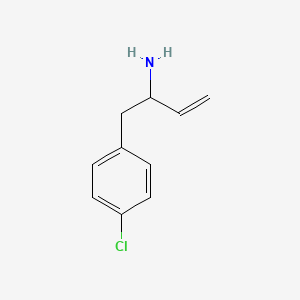


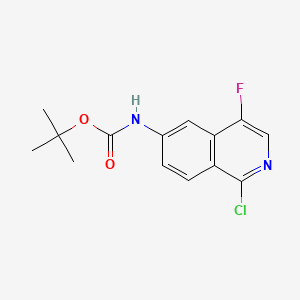
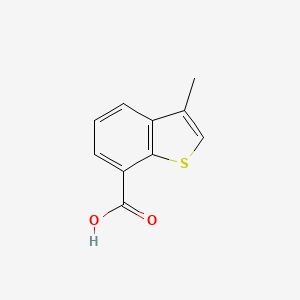
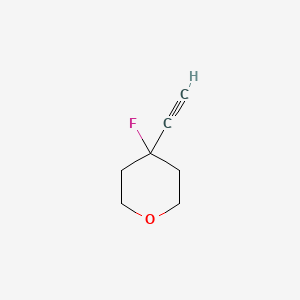
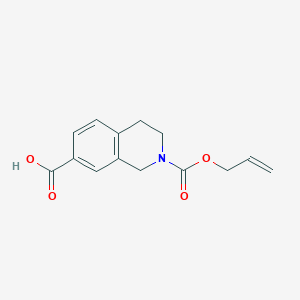
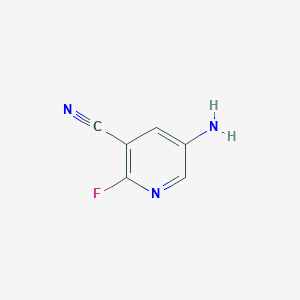
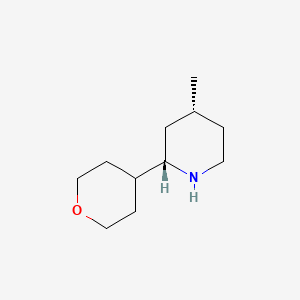
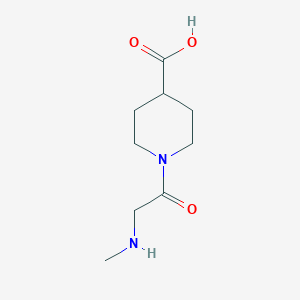
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
